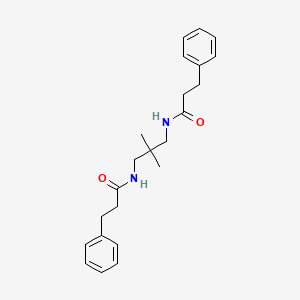

N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)

Description

N,N'-(2,2-Dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) (CAS: 548443-08-9) is a symmetric bis-amide compound characterized by a central 2,2-dimethylpropane-1,3-diyl linker bridging two 3-phenylpropanamide moieties. The dimethyl substitution on the propane backbone introduces steric hindrance, which influences conformational flexibility and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

N-[2,2-dimethyl-3-(3-phenylpropanoylamino)propyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,17-24-21(26)15-13-19-9-5-3-6-10-19)18-25-22(27)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSMVWUEZPIRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCC1=CC=CC=C1)CNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) typically involves the reaction of 2,2-dimethylpropane-1,3-diamine with 3-phenylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticonvulsant Activity :

- Research indicates that derivatives of phenylpropanamide, similar to N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide), exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their efficacy in models of epilepsy and seizures. These studies suggest that modifications to the phenyl ring and amide moiety can enhance anticonvulsant activity .

-

Drug Development :

- The compound's structure allows it to interact with biological targets effectively. Its potential as a lead compound in drug development is supported by studies demonstrating its safety profile and activity against various seizure models . The presence of the bulky dimethylpropane moiety may also influence pharmacokinetics and bioavailability.

Materials Science Applications

- Polymeric Materials :

-

Nanomaterials :

- There is potential for using N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) in the development of dendritic structures or nanocarriers for drug delivery systems. Dendrimers that incorporate this compound could enhance the solubility and stability of therapeutic agents while providing controlled release mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of N,N’-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structural features, such as the phenyl rings and amide groups, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N,N'-[Propane-1,3-diylbis(azanediyl)]bis(iminomethylene)bis(3-phenylpropanamide) (CAS: Not provided)

Structural Features: This compound (from ) shares the propane-1,3-diyl backbone but lacks the 2,2-dimethyl substitution. Instead, it incorporates iminomethylene (Schiff base) and azanediyl (secondary amine) groups. Key Differences:

- The use of HgCl₂ in its synthesis suggests a distinct pathway compared to the target compound’s amide-based synthesis .

Nickel(II) Complex of N,N′-Bis(5-bromo-2-hydroxybenzylidene)-2,2-dimethylpropane-1,3-diamine

Structural Features : This Schiff base ligand () shares the 2,2-dimethylpropane-1,3-diyl backbone but replaces amides with aromatic hydroxybenzylidene groups.

Key Differences :

- Coordination Chemistry : The Schiff base forms stable complexes with transition metals (e.g., Ni²⁺), whereas the target compound’s amide groups may participate in hydrogen bonding rather than metal coordination .

- Functionality : The bromo and hydroxy substituents enhance electronic properties, making this ligand suitable for catalysis, unlike the purely hydrophobic phenyl groups in the target compound.

N,N'-(2,2-Dimethylpropane-1,3-diyl)bis(3-methylbutanamide) (CAS: 445253-72-5)

Structural Features : Nearly identical to the target compound but substitutes 3-phenylpropanamide with 3-methylbutanamide.

Key Differences :

- Solubility: The methylbutanamide variant lacks aromatic rings, likely increasing solubility in non-polar solvents.

N,N'-1,5-Naphthalenediylbis(3-phenylpropanamide) (CAS: 349639-99-2)

Structural Features : Uses a rigid naphthalene-1,5-diyl linker instead of the flexible dimethylpropane diyl backbone.

Key Differences :

2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide

Structural Features: A mono-amide derivative with a branched alkyl chain and an amino substituent (). Key Differences:

- Steric Effects : The methylbutan-2-yl group creates steric hindrance distinct from the symmetric bis-amide structure of the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Solubility Trends | Potential Applications |

|---|---|---|---|---|---|

| Target Compound (CAS: 548443-08-9) | C₂₆H₃₂N₂O₂ | 412.55 | 2,2-Dimethylpropane diyl, bis(3-phenylamide) | Low in polar solvents | Polymers, drug delivery |

| N,N'-[Propane-1,3-diylbis(azanediyl)]... | Not provided | Not provided | Propane diyl, Schiff base/amine hybrid | Moderate | Metal coordination complexes |

| Nickel(II) Schiff Base Complex | C₂₃H₂₆Br₂N₂NiO₂ | 621.88 | Bromo/hydroxybenzylidene, dimethylpropane | Low (hydrophobic) | Catalysis, magnetic materials |

| 445253-72-5 (Methylbutanamide variant) | C₂₀H₃₆N₂O₂ | 336.52 | 2,2-Dimethylpropane diyl, bis(3-methylamide) | Higher in non-polar | Lubricants, plasticizers |

| Naphthalene-linked Bis-amide (349639-99-2) | C₂₈H₂₆N₂O₂ | 422.52 | Naphthalene diyl, bis(3-phenylamide) | Low (crystalline) | Optoelectronics, sensors |

Research Findings and Implications

- Aromatic vs. Aliphatic Side Chains : The phenyl groups in the target compound improve UV absorption and rigidity, whereas methylbutanamide variants prioritize flexibility and solubility .

Biological Activity

N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) is a synthetic compound with the chemical formula C23H30N2O2 and a molecular weight of 366.51 g/mol. It is classified under CAS number 548443-08-9 and is recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

- IUPAC Name : N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)

- SMILES Notation : CC(C)(CNC(=O)CCC1=CC=CC=C1)CNC(=O)CCC1=CC=CC=C1

Research indicates that N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing cytokine production.

- Antimicrobial Effects : Some studies indicate efficacy against various bacterial strains, suggesting a role as an antimicrobial agent.

Antitumor Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide). The researchers tested its effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| MDA-MB-231 | 12.8 | Cell cycle arrest |

The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Research

In another investigation focusing on inflammatory responses, researchers assessed the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings demonstrated:

| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| N,N'-(2,2-DMP) | 150 | 100 |

This data suggests that N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide) significantly reduces pro-inflammatory cytokine production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-(2,2-dimethylpropane-1,3-diyl)bis(3-phenylpropanamide)?

- Methodological Answer : The compound can be synthesized via amidation reactions using 2,2-dimethyl-1,3-propanediamine and 3-phenylpropanoic acid derivatives. A typical approach involves coupling activated esters (e.g., N-hydroxysuccinimide esters) with the diamine under inert conditions, followed by purification via recrystallization or column chromatography. Reaction optimization may include temperature control (e.g., 0–25°C) and catalysts like DCC (dicyclohexylcarbodiimide) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), with data collected on a Bruker diffractometer. Symmetry and displacement parameters should be cross-validated to confirm the amide linkage geometry .

- Spectroscopy : Use - and -NMR to verify proton environments and carbonyl resonances. IR spectroscopy can confirm amide C=O stretches (~1650 cm) .

- Software : Mercury (CCDC) enables 3D visualization of crystallographic data for bond-length/angle analysis .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Methodological Answer : The bis(amide) moiety can act as a tetradentate ligand, coordinating to transition metals (e.g., Cu(II), Pd(II)) via nitrogen and oxygen atoms. To design such complexes:

- React the ligand with metal salts (e.g., Cu(NO)) in ethanol/water under reflux.

- Characterize the complex via single-crystal X-ray diffraction (e.g., SHELX refinement) and compare spectroscopic shifts (e.g., UV-Vis for d-d transitions) to confirm coordination .

- Note: Structural analogs with halogenated Schiff bases show catalytic and biomedical potential, suggesting similar applications for this ligand .

Q. How should researchers address contradictions in reported crystallographic data for this compound?

- Methodological Answer :

- Cross-validation : Compare datasets from multiple refinement programs (e.g., SHELXL vs. Olex2) to assess systematic errors.

- Data completeness : Ensure θ angles exceed 75° and R < 0.05 to minimize missing reflections .

- Validation tools : Use checkCIF (IUCr) to identify geometric outliers and PLATON for twinning analysis .

Q. What computational methods complement experimental studies of this compound’s electronic properties?

- Methodological Answer :

- DFT calculations : Optimize the geometry using Gaussian or ORCA with B3LYP functionals. Compare computed bond lengths/angles with X-ray data to validate models .

- Electrostatic potential maps : Predict reactive sites (e.g., amide oxygen nucleophilicity) using Multiwfn or VMD .

- Molecular docking : If bioactive, simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina .

Q. What strategies are recommended for evaluating this compound’s bioactivity (e.g., anticancer potential)?

- Methodological Answer :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HCT116) via MTT assays, using IC values for dose-response analysis. Include positive controls (e.g., cisplatin) .

- Mechanistic studies : Perform flow cytometry to assess apoptosis induction or ROS generation. Compare results with structurally similar Schiff base complexes, which often exhibit metal-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.